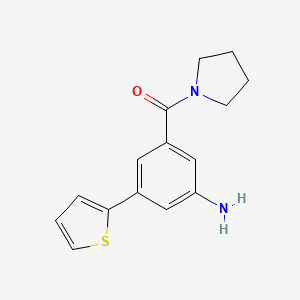
(3-Amino-5-thiophen-2-yl-phenyl)-pyrrolidin-1-yl-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-Amino-5-thiophen-2-yl-phenyl)-pyrrolidin-1-yl-methanone is a useful research compound. Its molecular formula is C15H16N2OS and its molecular weight is 272.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3-Amino-5-thiophen-2-yl-phenyl)-pyrrolidin-1-yl-methanone, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
- Chemical Formula : C16H16N2S
- Molecular Weight : 284.37 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Inflammatory Response Modulation :
- Cell Adhesion and Migration :
- Signal Transduction Pathways :
Biological Activity Overview
Study on Inflammatory Response
A study evaluated the effects of this compound on human endothelial cells. The results demonstrated significant upregulation of inflammatory cytokines after treatment with the compound. The findings suggest its potential utility in understanding inflammatory diseases and developing therapeutic strategies.
Antibacterial Activity
While specific antibacterial activity against various strains was not extensively documented for this compound alone, related pyrrolidine derivatives have shown promising antibacterial properties. For instance, studies on similar compounds indicated that modifications to the pyrrolidine structure could enhance antibacterial efficacy against resistant strains .
Research Findings
Recent investigations into pyrrolidine derivatives have revealed that structural modifications can lead to enhanced biological activities. For example, compounds with halogen substitutions exhibited higher antibacterial activity compared to their non-substituted counterparts . This insight suggests that further exploration into the structural variations of this compound could yield derivatives with improved pharmacological profiles.
Eigenschaften
IUPAC Name |
(3-amino-5-thiophen-2-ylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c16-13-9-11(14-4-3-7-19-14)8-12(10-13)15(18)17-5-1-2-6-17/h3-4,7-10H,1-2,5-6,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGADOWZHVVMPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC(=C2)C3=CC=CS3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














